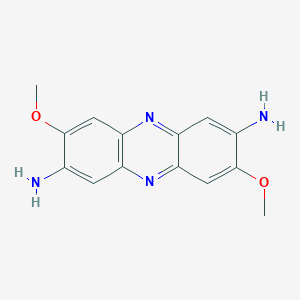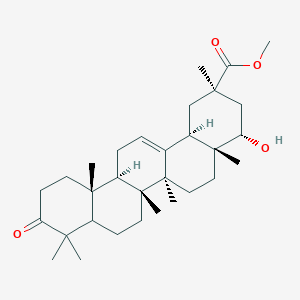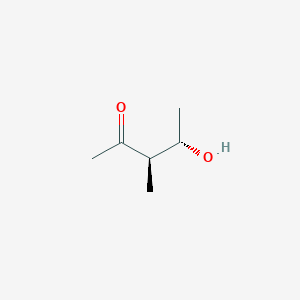
3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one, also known as MIPO, is a chemical compound that has gained attention in scientific research due to its potential applications in neuroscience and pharmacology. MIPO is a heterocyclic compound that contains a five-membered isoxazole ring and a pyrrolidine ring. In
Wirkmechanismus
3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in the regulation of neurotransmitter release and synaptic plasticity, making it an important target for studying the brain and its functions. 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one enhances the activity of the α7 nAChR, leading to increased neurotransmitter release and improved cognitive function.
Biochemische Und Physiologische Effekte
3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It enhances learning and memory, as well as attention and executive function. 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one also has neuroprotective effects, protecting neurons from damage and promoting their survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one in lab experiments is its specificity for the α7 nAChR. This allows researchers to study the effects of modulating this receptor without affecting other neurotransmitter systems. However, 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one's effects on other nAChR subtypes are not well understood, and it may have off-target effects that need to be considered.
Zukünftige Richtungen
There are several future directions for research on 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one. One area of interest is its potential as a therapeutic agent for cognitive disorders such as Alzheimer's disease and schizophrenia. Further studies are needed to determine the optimal dosage and administration route for 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one in these conditions. Another area of interest is the development of more selective and potent α7 nAChR modulators, which could have even greater therapeutic potential. Finally, 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one could be used as a tool for studying the role of the α7 nAChR in other brain functions, such as pain perception and addiction.
Synthesemethoden
The synthesis of 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one involves the reaction of 3-methyl-4-nitroisoxazole with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified through recrystallization to obtain 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one in high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one has shown potential as a tool for studying the brain and its functions. It has been used in research on neurotransmitter release, synaptic plasticity, and learning and memory. 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one has also been studied for its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
Eigenschaften
CAS-Nummer |
112598-98-8 |
|---|---|
Produktname |
3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one |
Molekularformel |
C8H10N2O2 |
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
4-(3,4-dihydro-2H-pyrrol-5-yl)-3-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(8(11)12-10-5)6-3-2-4-9-6/h10H,2-4H2,1H3 |
InChI-Schlüssel |
NXFZEZURCDNVFO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)ON1)C2=NCCC2 |
Kanonische SMILES |
CC1=C(C(=O)ON1)C2=NCCC2 |
Synonyme |
5(4H)-Isoxazolone,3-methyl-4-(2-pyrrolidinylidene)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



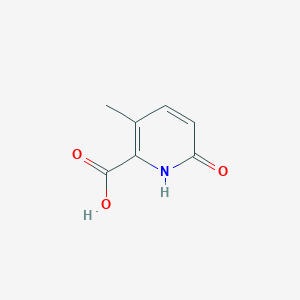
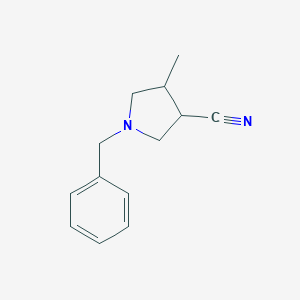
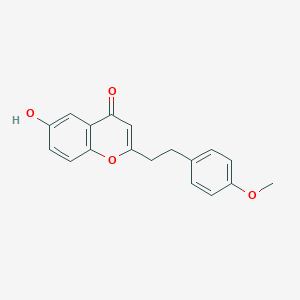
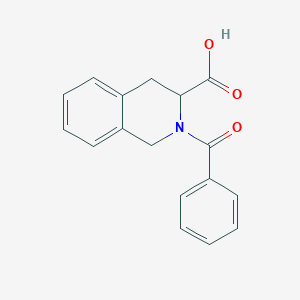

![2,6-Bis[(dimethylamino)methyl]pyridin-3-ol](/img/structure/B56189.png)
![N'-[[2-[[18-Hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]methyl]-2-methyl-1,3-dithiolan-4-yl]methyl]-N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]butanediamide](/img/structure/B56190.png)
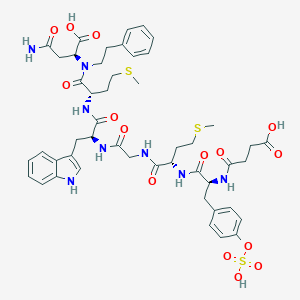

![(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one](/img/structure/B56195.png)
